

"Methyl 4-chloro-3-hydroxybutanoate" CAS number and molecular formula

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Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076961

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An In-depth Technical Guide to Methyl 4-chloro-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-chloro-3-hydroxybutanoate**, a key chiral building block in the pharmaceutical industry. The document covers its chemical identity, physical properties, stereoselective synthesis, and significant applications in the development of therapeutic agents.

Chemical Identity and Properties

Methyl 4-chloro-3-hydroxybutanoate is a chiral molecule that exists as two enantiomers, (R) and (S), as well as a racemic mixture. The specific enantiomer used is critical for the stereospecific synthesis of various active pharmaceutical ingredients (APIs).

Molecular Formula: $C_5H_9ClO_3$ ^{[1][2]}

Table 1: CAS Numbers and Synonyms

Form	CAS Number	Key Synonyms
Racemic	10488-68-3	(+/-)-Methyl 4-chloro-3-hydroxybutanoate; Methyl 4-chloro-3-hydroxybutyrate[1][3]
(R)-enantiomer	88496-70-2	(R)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (R)-(+)-4-chloro-3-hydroxybutyrate[2]
(S)-enantiomer	86728-93-0	(S)-Methyl 4-chloro-3-hydroxybutanoate; Methyl (S)-(-)-4-chloro-3-hydroxybutyrate

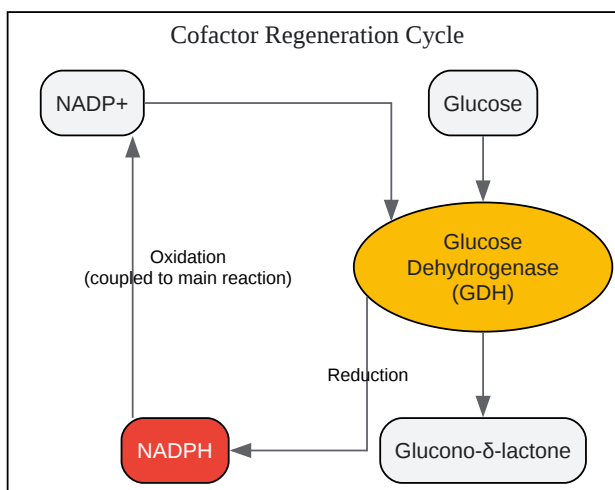
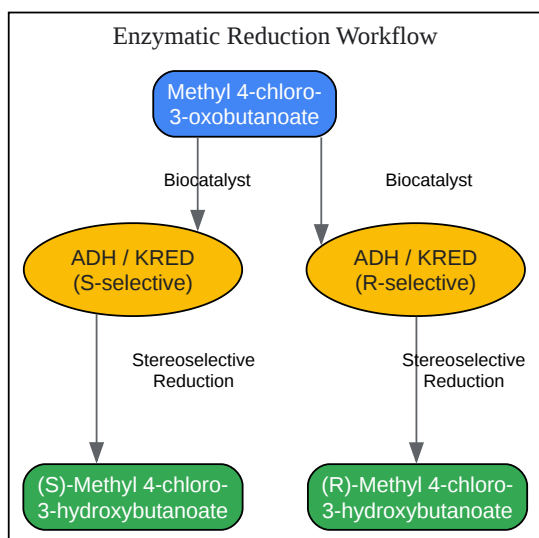
Table 2: Physicochemical Properties

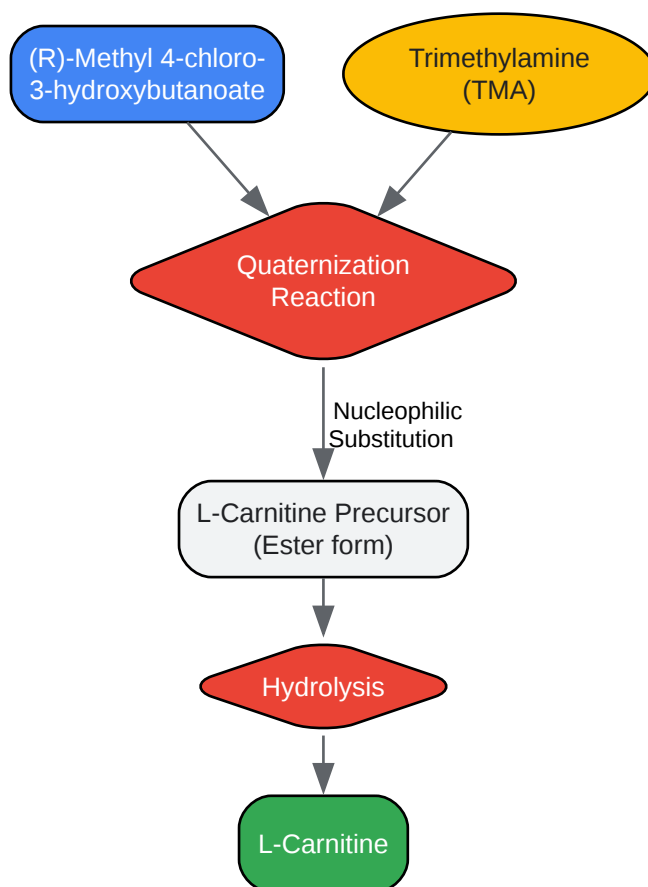
Property	Value	Notes
Molecular Weight	152.57 g/mol [1]	
Appearance	Colorless to light yellow liquid	Based on ethyl ester analog[4]
Boiling Point	93-95 °C at 5 mmHg	Data for the corresponding ethyl ester
Density	1.19 g/mL at 25 °C	Data for the corresponding ethyl ester
Refractive Index	n _{20/D} 1.453	Data for the corresponding ethyl ester

Synthesis and Manufacturing

The primary route to obtaining enantiomerically pure **Methyl 4-chloro-3-hydroxybutanoate** is through the asymmetric reduction of its precursor, Methyl 4-chloro-3-oxobutanoate. Biocatalysis using enzymes or whole-cell systems is the preferred method due to its high stereoselectivity and mild reaction conditions.

The most common and efficient method for producing enantiomerically pure (R)- or (S)-**Methyl 4-chloro-3-hydroxybutanoate** is the enzymatic reduction of Methyl 4-chloro-3-oxobutanoate. This process often utilizes alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). A cofactor, typically NADPH or NADH, is required and is often regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate.





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